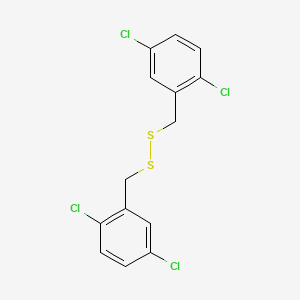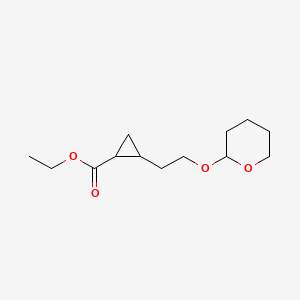![molecular formula C7H8BrNO2 B13980022 2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
2-[(2-Bromo-4-pyridinyl)oxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-4-pyridinyl)oxy]ethanol is a chemical compound with the molecular formula C7H8BrNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a brominated pyridine ring attached to an ethoxy group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol typically involves the reaction of 2-bromo-4-pyridine with ethylene glycol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-[(2-Bromo-4-pyridinyl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-[(2-Bromo-4-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Bromo-4-pyridinyl)oxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
2-[(2-Chloro-4-pyridinyl)oxy]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[(2-Fluoro-4-pyridinyl)oxy]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[(2-Iodo-4-pyridinyl)oxy]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(2-Bromo-4-pyridinyl)oxy]ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily achievable with other halogens.
属性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
2-(2-bromopyridin-4-yl)oxyethanol |
InChI |
InChI=1S/C7H8BrNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 |
InChI 键 |
RSUUDPNBDDBFOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1OCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


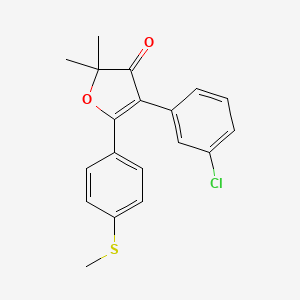


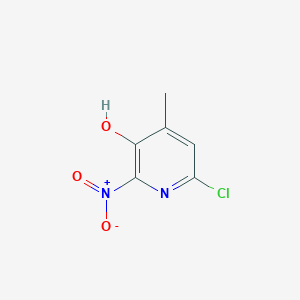
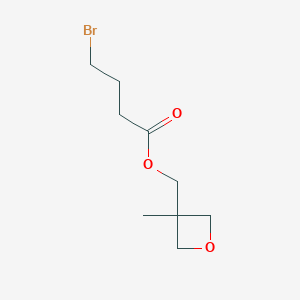

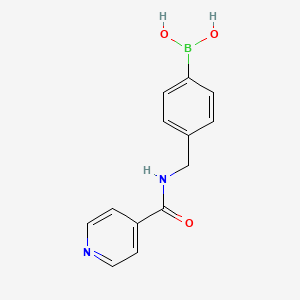

![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)

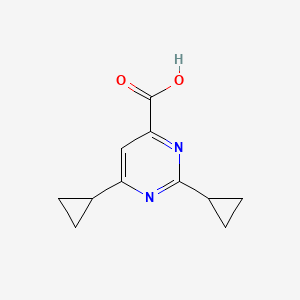
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
